ProcalAmine is classified as a parenteral nutrition solution, specifically formulated to deliver amino acids and glycerin intravenously. The amino acids included are primarily the "L"-isomer forms, except for glycine which lacks an isomer designation. This classification places ProcalAmine within the broader category of nutritional supplements used in clinical settings, particularly for patients unable to meet their nutritional needs through oral intake .
The synthesis of ProcalAmine involves the careful formulation of its components: amino acids and glycerin. The process typically includes:
These steps are crucial for maintaining the integrity and efficacy of ProcalAmine as a nutritional supplement .
ProcalAmine consists of a complex mixture of amino acids dissolved in glycerin. The specific molecular structure varies depending on the amino acid composition but generally includes:
The osmolarity of ProcalAmine is calculated at approximately 735 mOsmol/liter, indicating its hypertonic nature which can impact infusion rates and site reactions .
The primary reactions involved in the use of ProcalAmine include:
These reactions are crucial for maintaining metabolic functions in patients receiving ProcalAmine during intravenous therapy .
ProcalAmine works by providing essential substrates necessary for protein synthesis while simultaneously serving as an energy source. The mechanism can be summarized as follows:
These properties are critical for ensuring compatibility with intravenous administration protocols and minimizing adverse effects such as phlebitis .
ProcalAmine is primarily used in clinical settings for:
The formulation's balanced composition makes it suitable for various patient populations requiring parenteral nutrition .
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7